molecular formula C11H17NO2 B186101 tert-Butyl allyl(prop-2-yn-1-yl)carbamate CAS No. 147528-20-9

tert-Butyl allyl(prop-2-yn-1-yl)carbamate

Cat. No. B186101
Key on ui cas rn: 147528-20-9
M. Wt: 195.26 g/mol
InChI Key: JJOBBHMBMRQQHU-UHFFFAOYSA-N
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Patent
US08987268B2

Procedure details

Sodium hydride (6.53 g, 163 mmol, 60% in mineral oil) was added in small portions over 1 min to a solution of tert-butyl prop-2-ynylcarbamate (19.5 g, 126 mmol) in N,N-dimethylformamide (300 mL) at room temperature. Formation of hydrogen bubbles was observed along with gentle warming of the resulting suspension. After 30 min at room temperature, the mixture was cooled to 0° C. Allyl bromide (13.05 mL, 151 mmol) was added dropwise. The mixture was stirred at 0° C. for 20 min and at ambient temperature for 2.5 h. The mixture was carefully quenched with water (400 mL), and extracted with ether (3×300 mL). The combined extracts were dried (MgSO4) and concentrated. Silica gel chromatography, eluting with 0-10% ethyl acetate in hexanes, gave tert-butyl allyl(prop-2-yn-1-yl)carbamate as light tan liquid (23.3 g, 95% yield). 1H NMR (400 MHz, chloroform-d) δ ppm 5.67-5.89 (1 H, m), 5.08-5.28 (2 H, m), 3.71-4.21 (4 H, m), 2.18 (1 H, t, J=2.42 Hz), 1.47 (9 H, s).
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.05 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10])[C:4]#[CH:5].[H][H].[CH2:16](Br)[CH:17]=[CH2:18]>CN(C)C=O>[CH2:3]([N:6]([CH2:18][C:17]#[CH:16])[C:7](=[O:13])[O:8][C:9]([CH3:10])([CH3:12])[CH3:11])[CH:4]=[CH2:5] |f:0.1|

Inputs

Step One
Name
Quantity
6.53 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
19.5 g
Type
reactant
Smiles
C(C#C)NC(OC(C)(C)C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
13.05 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 20 min and at ambient temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with gentle warming of the resulting suspension
CUSTOM
Type
CUSTOM
Details
The mixture was carefully quenched with water (400 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Silica gel chromatography, eluting with 0-10% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)N(C(OC(C)(C)C)=O)CC#C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 23.3 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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